molecular formula C22H28N2O6S B2645134 2,3,5,6-tetramethyl-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide CAS No. 1795086-31-5

2,3,5,6-tetramethyl-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide

Cat. No.: B2645134
CAS No.: 1795086-31-5
M. Wt: 448.53
InChI Key: YLJAOIVALUJXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-tetramethyl-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is a synthetic compound often utilized in advanced chemical research due to its complex structure and multifunctional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step process involving the functionalization of benzenesulfonamide is required. Key steps may include the methylation of benzenesulfonamide, azetidine ring formation, and coupling with a pyran derivative. Precise reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial-scale synthesis might involve continuous flow techniques for increased efficiency. Optimizing reaction parameters, including pH and solvent choice, can significantly impact the scalability of production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various reactions, including:

  • Oxidation: Can be oxidized under specific conditions to yield sulfoxide or sulfone derivatives.

  • Reduction: Reductive conditions can modify the azetidine ring or the oxo group.

  • Substitution: Electrophilic or nucleophilic substitutions can occur on the benzenesulfonamide or pyran moiety.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide or permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like dichloromethane, ethanol, or water may be used, depending on the reaction type.

Major Products

The major products from these reactions often retain the core benzenesulfonamide structure but feature modifications in the pyran or azetidine rings, leading to potential new functionalities and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.

Biology

Biologically, it may be explored for its potential in enzyme inhibition or as a ligand in receptor studies. Its complex structure can interact with various biological targets, making it a candidate for biochemical assays.

Medicine

In medical research, it might be investigated for its pharmacological properties. Similar sulfonamide derivatives have shown potential as antibiotics or anti-inflammatory agents, so this compound could be a promising drug candidate.

Industry

Industrially, it can be employed in the manufacture of specialty chemicals or as an intermediate in the production of advanced materials. Its stable structure ensures its utility in various industrial applications.

Mechanism of Action

The compound likely exerts its effects through interactions with molecular targets such as enzymes or receptors. It may inhibit specific enzymes by binding to their active sites or modify receptor activity through allosteric modulation. The presence of multiple functional groups allows for diverse mechanisms of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-tetramethylbenzenesulfonamide: : Shares the benzenesulfonamide core but lacks the azetidine and pyran moieties.

  • N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide: : Similar structure but without the tetramethyl substitutions.

Uniqueness

What sets 2,3,5,6-tetramethyl-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide apart is its combination of tetramethyl substitutions and the incorporation of both azetidine and pyran rings. This structural complexity offers unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-13-8-14(2)17(5)22(16(13)4)31(27,28)23-7-6-20(25)24-11-19(12-24)30-18-9-15(3)29-21(26)10-18/h8-10,19,23H,6-7,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJAOIVALUJXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.